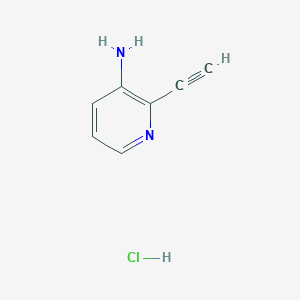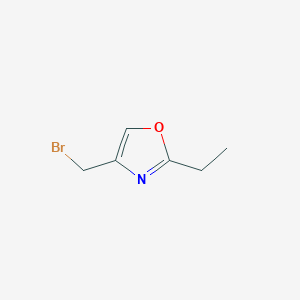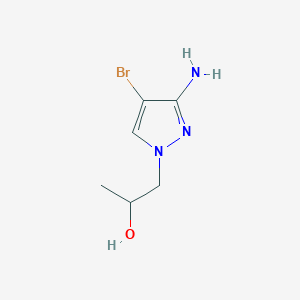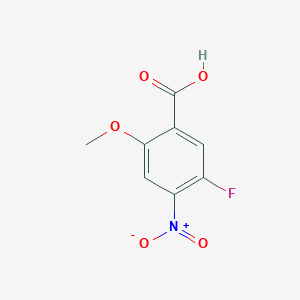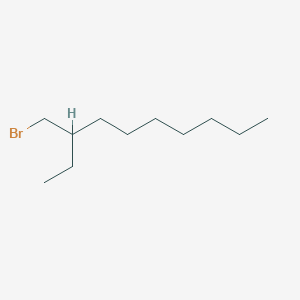![molecular formula C7H11BClNO2S B13647533 [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)
[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular weight of 219.5 g/mol . This compound is notable for its boronic acid group, which is often utilized in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride typically involves the reaction of 4-methyl-6-(methylsulfanyl)pyridine with a boronic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the boronic acid group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or boronic esters.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, boronic acid derivatives are often used as enzyme inhibitors, particularly for proteases and kinases. This compound could potentially be explored for such applications .
Medicine: Boronic acid derivatives have shown promise in medicinal chemistry for the development of anticancer and antibacterial agents. [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride could be investigated for similar therapeutic applications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, thereby blocking substrate access .
Comparison with Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the sulfur and pyridine functionalities.
4-Methylphenylboronic acid: Similar in structure but without the pyridine ring and sulfur group.
6-Methyl-2-pyridylboronic acid: Contains a pyridine ring but lacks the methylsulfanyl group.
Uniqueness: [4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride is unique due to the presence of both a methylsulfanyl group and a pyridine ring, which can influence its reactivity and binding properties in chemical and biological systems .
Properties
Molecular Formula |
C7H11BClNO2S |
|---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
(4-methyl-6-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2S.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4,10-11H,1-2H3;1H |
InChI Key |
QDMGEXKRIGAIBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1C)SC)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
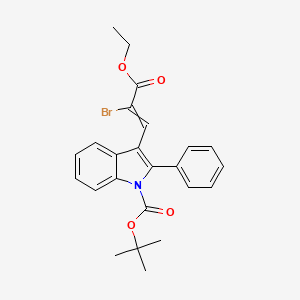
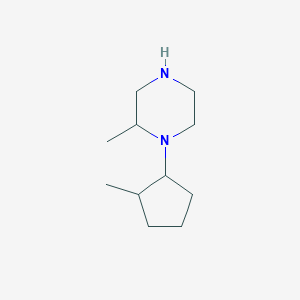
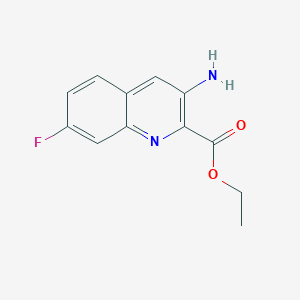
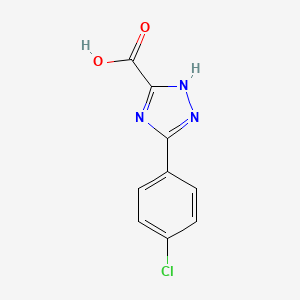
![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)
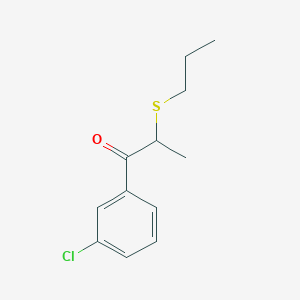
![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
